molecular formula C8H12N2O B3377043 (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol CAS No. 1251925-18-4

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B3377043
CAS No.: 1251925-18-4
M. Wt: 152.19
InChI Key: BOKRXYSLZWESBK-HTQZYQBOSA-N
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Description

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a pyrazole moiety and a hydroxyl group The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or modified pyrazole derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound may be used as a ligand in studies involving enzyme interactions or receptor binding. Its chiral nature makes it valuable for studying enantioselective processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, while the hydroxyl group may participate in additional binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    2-(1H-pyrazol-1-yl)cyclopentan-1-one: A similar compound with a carbonyl group instead of a hydroxyl group.

    2-(1H-pyrazol-1-yl)cyclopentane: A compound lacking the hydroxyl group.

Uniqueness

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific (1R,2R) stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of both the pyrazole moiety and the hydroxyl group provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

(1R,2R)-2-pyrazol-1-ylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKRXYSLZWESBK-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230804
Record name Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-18-4
Record name Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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